molecular formula C12H14N4S B11869038 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1365170-02-0

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11869038
CAS No.: 1365170-02-0
M. Wt: 246.33 g/mol
InChI Key: QVPBTCKEINOJIM-UHFFFAOYSA-N
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Description

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic pyrazolopyrimidine derivative with the molecular formula C₁₂H₁₄N₄O₂S and an average molecular weight of 278.330 g/mol . Its structure features a bicyclo[3.1.0]hexane moiety at position 1 and a methylthio (-SMe) group at position 6 of the pyrazolo[3,4-d]pyrimidine core. The compound is identified by CAS numbers 1365170-20-2 and 1404311-77-8, with ChemSpider ID 28536374 .

Properties

CAS No.

1365170-02-0

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(3-bicyclo[3.1.0]hexanyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H14N4S/c1-17-12-13-5-9-6-14-16(11(9)15-12)10-3-7-2-8(7)4-10/h5-8,10H,2-4H2,1H3

InChI Key

QVPBTCKEINOJIM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)C3CC4CC4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Key References
1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Bicyclo[3.1.0]hexan-3-yl (position 1); methylthio (position 6) 278.33 Limited reported data; structural similarity suggests kinase or HO-1 modulation potential
KKC080096 (1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine) t-Butyl (position 1); 4-methoxybenzylamine (position 4); methylthio (position 6) 354.45 Induces HO-1 expression; anti-inflammatory and neuroprotective effects in microglial cells
PF-04449613 (R)-1-(3-Phenoxyazetidin-1-yl)ethyl (position 6); tetrahydro-2H-pyran-4-yl (position 1) 395.45 Kinase inhibitor; evaluated for anticancer activity
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methoxybenzyl (position 1); methylsulfonyl (position 6) 318.36 Sulfonyl group enhances electrophilicity; potential kinase inhibition
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid Carboxylic acid (position 3); methylthio (position 6) 210.20 Building block for further functionalization (e.g., prodrug synthesis)
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 2-Chloro-2-phenylethyl (position 1); chloro (position 4); methylthio (position 6) 353.27 Prodrug precursor; evaluated in glioblastoma models

Key Observations :

Bicyclo[3.1.0]hexane in the target compound introduces steric bulk and conformational rigidity, which may enhance target selectivity compared to flexible chains (e.g., phenylethyl in ).

Biological Relevance :

  • KKC080096 demonstrates that 4-amine substitution (e.g., 4-methoxybenzylamine) enhances HO-1 induction, a property absent in the target compound due to lack of amine functionalization .
  • PF-04449613 and 1-(4-methoxybenzyl)-6-(methylsulfonyl) derivatives highlight the importance of sulfonyl or azetidine groups in kinase inhibition, suggesting the target compound’s methylthio group may require oxidation to sulfone for similar activity .

Synthetic Accessibility :

  • The target compound’s bicyclo[3.1.0]hexane moiety likely requires specialized synthesis (e.g., cyclopropanation or ring-closing metathesis), unlike simpler analogs prepared via EMME-mediated reactions .

Biological Activity

1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₄O₂S
  • Molecular Weight : 278.33 g/mol
  • IUPAC Name : 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • CAS Number : 1365170-20-2

The compound features a bicyclic structure combined with a pyrazolo-pyrimidine core, which contributes to its biological activity.

Research indicates that this compound may exert its effects through several pathways:

  • Heme Oxygenase-1 (HO-1) Induction : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can upregulate HO-1 expression in microglial cells, which plays a protective role against oxidative stress and inflammation . The activation of HO-1 is mediated through the Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to suppress pro-inflammatory cytokines such as interleukin-1β (IL-1β) and nitric oxide in lipopolysaccharide (LPS)-challenged cells. This suggests potential applications in treating conditions characterized by chronic inflammation .

Biological Activity Summary Table

Activity Observation Reference
HO-1 InductionUpregulated in BV-2 microglial cells
Anti-inflammatoryReduced levels of IL-1β and nitric oxide
NeuroprotectionProtected dopaminergic neurons in animal models
Motor Function ImprovementAlleviated motor deficits in Parkinson's disease models

Neuroprotective Effects

A notable study investigated the effects of a related pyrazolo[3,4-d]pyrimidine compound (KKC080096) on neurodegenerative disorders. The research found that this compound significantly reduced microglial activation and protected dopaminergic neurons in a Parkinson's disease model. It was shown to improve motor function and reduce neuroinflammation by modulating key signaling pathways like AMPK and Nrf2 .

In Vitro Studies

In vitro experiments demonstrated that treatment with the compound led to decreased production of inflammatory mediators in microglial cells exposed to LPS. This highlights its potential as an anti-inflammatory agent suitable for further development in therapeutic contexts .

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